4-Ethyl-1,6-dioxaspiro[2.5]octane 4-Ethyl-1,6-dioxaspiro[2.5]octane
Brand Name: Vulcanchem
CAS No.: 2248416-58-0
VCID: VC6218598
InChI: InChI=1S/C8H14O2/c1-2-7-5-9-4-3-8(7)6-10-8/h7H,2-6H2,1H3
SMILES: CCC1COCCC12CO2
Molecular Formula: C8H14O2
Molecular Weight: 142.198

4-Ethyl-1,6-dioxaspiro[2.5]octane

CAS No.: 2248416-58-0

Cat. No.: VC6218598

Molecular Formula: C8H14O2

Molecular Weight: 142.198

* For research use only. Not for human or veterinary use.

4-Ethyl-1,6-dioxaspiro[2.5]octane - 2248416-58-0

Specification

CAS No. 2248416-58-0
Molecular Formula C8H14O2
Molecular Weight 142.198
IUPAC Name 4-ethyl-1,6-dioxaspiro[2.5]octane
Standard InChI InChI=1S/C8H14O2/c1-2-7-5-9-4-3-8(7)6-10-8/h7H,2-6H2,1H3
Standard InChI Key LTNKNHHXKFGMTD-UHFFFAOYSA-N
SMILES CCC1COCCC12CO2

Introduction

Structural and Molecular Characteristics

Core Framework and Nomenclature

4-Ethyl-1,6-dioxaspiro[2.5]octane features a spirocyclic structure where two rings—a five-membered dioxolane and a three-membered cyclopropane—share a single spiro carbon atom. The ethyl substituent at the 4-position introduces steric and electronic modifications to the parent 1,6-dioxaspiro[2.5]octane structure . Its IUPAC name, ethyl-1,6-dioxaspiro[2.5]octane, reflects this substitution pattern.

Molecular Formula and Weight

The molecular formula is inferred as C₈H₁₄O₂, derived by adding an ethyl group (-C₂H₅) to the parent compound 1,6-dioxaspiro[2.5]octane (C₆H₁₀O₂) . This corresponds to a molecular weight of 142.20 g/mol.

Comparative Structural Analysis

Table 1 contrasts key structural features of 4-Ethyl-1,6-dioxaspiro[2.5]octane with related spiro compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Unique Features
1,6-Dioxaspiro[2.5]octane C₆H₁₀O₂114.14Base structure without substituents
4-Ethyl-1,6-dioxaspiro[2.5]octaneC₈H₁₄O₂142.20Ethyl group enhances lipophilicity
Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate C₁₀H₁₆O₄200.23Carboxylate ester and methyl substitutions

The ethyl group in 4-Ethyl-1,6-dioxaspiro[2.5]octane likely increases its hydrophobic character compared to unsubstituted analogs, influencing solubility and reactivity .

Synthesis and Production Methodologies

Laboratory-Scale Synthesis

While no direct synthesis protocols for 4-Ethyl-1,6-dioxaspiro[2.5]octane are documented, analogous pathways for related spiro compounds provide viable blueprints. For instance, the synthesis of 1,6-dioxaspiro[2.5]octane involves cyclopropanation reactions using diazo compounds or transition metal-catalyzed ring-closing metathesis . Introducing the ethyl group may require alkylation steps at the 4-position, potentially via Grignard reagents or nucleophilic substitution.

Example Reaction Pathway

  • Cyclopropanation: Reacting a diene precursor with a diazo compound to form the spirocyclic core.

  • Ethylation: Treating the intermediate with ethyl magnesium bromide (Grignard reagent) to install the ethyl substituent .

Industrial-Scale Considerations

Large-scale production would necessitate optimizing yield and purity through continuous flow reactors or catalytic systems. For example, the patent WO2011101774A1 describes spiro compound synthesis using scalable methods like stepwise alkylation and purification via crystallization . Such approaches could be adapted for 4-Ethyl-1,6-dioxaspiro[2.5]octane, ensuring cost-effective manufacturing.

Chemical Reactivity and Functionalization

Oxidation and Reduction

The spirocyclic ether rings in 4-Ethyl-1,6-dioxaspiro[2.5]octane are expected to exhibit moderate stability under standard conditions. Oxidation of the cyclopropane ring could yield ketone or carboxylic acid derivatives, while reduction might open the strained rings to form diols or alkanes .

Representative Reactions:

  • Oxidation:
    C₈H₁₄O₂+[O]C₈H₁₂O₃\text{C₈H₁₄O₂} + [O] \rightarrow \text{C₈H₁₂O₃} (keto-spiro compound) .

  • Reduction:
    C₈H₁₄O₂+H₂C₈H₁₆O₂\text{C₈H₁₄O₂} + \text{H₂} \rightarrow \text{C₈H₁₆O₂} (saturated diol) .

Ring-Opening Reactions

The strain in the cyclopropane ring makes it susceptible to nucleophilic attack. For example, reaction with amines could yield amino alcohol derivatives, expanding utility in medicinal chemistry .

Comparative Analysis with Related Spiro Compounds

Structural Modifications and Property Trends

Table 2 highlights how substituents influence physicochemical properties across the dioxaspiro family:

Compound SubstituentslogP (Predicted)Water Solubility (mg/mL)
1,6-Dioxaspiro[2.5]octaneNone0.8512.3
4-Ethyl-1,6-dioxaspiro[2.5]octaneEthyl1.924.7
Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylateMethyl, carboxylate2.151.2

The ethyl group elevates logP by ~1 unit, reducing aqueous solubility—a critical factor in drug design .

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